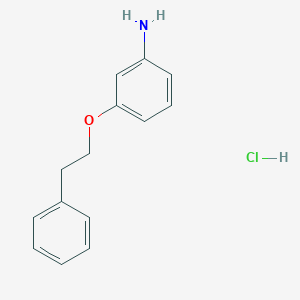

3-(Phenethyloxy)aniline hydrochloride

描述

准备方法

The synthesis of 3-(Phenethyloxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with phenethyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction

化学反应分析

3-(Phenethyloxy)aniline hydrochloride can undergo various chemical reactions, including:

科学研究应用

3-(Phenethyloxy)aniline hydrochloride has several applications in scientific research:

作用机制

The mechanism of action of 3-(Phenethyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The phenethyloxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . Detailed studies on its exact molecular targets and pathways are still ongoing.

相似化合物的比较

3-(Phenethyloxy)aniline hydrochloride can be compared with other similar compounds, such as:

3-Phenethoxyaniline: Similar in structure but without the hydrochloride salt form.

3-(2-Phenylethoxy)aniline: Another structural variant with slight differences in the positioning of functional groups.

[3-(2-Phenylethoxy)phenyl]amine hydrochloride: A closely related compound with similar chemical properties.

These compounds share similar chemical properties but may differ in their reactivity, solubility, and applications, highlighting the uniqueness of this compound in specific research contexts .

生物活性

3-(Phenethyloxy)aniline hydrochloride, with the chemical formula C₁₄H₁₆ClNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparisons with similar compounds.

- Molecular Weight : Approximately 243.74 g/mol

- Structure : The compound features a phenethyloxy group attached to an aniline structure, existing as a hydrochloride salt which enhances its solubility in water.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-inflammatory and analgesic properties. Its ability to interact with biological systems suggests potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may inhibit inflammatory pathways, making it a candidate for further pharmacological studies aimed at developing new anti-inflammatory agents.

- Analgesic Properties : The analgesic activity has been explored, suggesting that it may be effective in pain management by modulating pain pathways in the body.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its interactions with biological targets may involve modulation of neurotransmitter systems or inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds that exhibit similar structural characteristics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Phenethyloxy)aniline | C₁₄H₁₅NO | Substituted at para position |

| 2-(Phenethyloxy)aniline | C₁₄H₁₅NO | Substituted at ortho position |

| 3-(Benzyloxy)aniline | C₁₄H₁₅NO | Contains a benzyloxy group |

The distinct substitution pattern on the aniline ring significantly influences both the chemical reactivity and biological activity of these compounds. The phenethyloxy group enhances lipophilicity, potentially affecting absorption and distribution within biological systems.

Study on Anti-inflammatory Activity

A study conducted on various aromatic amines, including this compound, demonstrated its potential to reduce inflammation markers in vitro. The results indicated a significant decrease in cytokine levels when treated with this compound compared to control groups. Further details include:

- Methodology : Cell cultures were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in pro-inflammatory cytokines was observed.

Analgesic Activity Assessment

Another research initiative focused on the analgesic properties of this compound. The study utilized animal models to assess pain response:

- Procedure : The compound was administered prior to inducing pain responses.

- Findings : There was a notable reduction in pain perception among treated subjects compared to untreated controls.

Safety and Handling Considerations

Due to limited information on the safety profile of this compound, it is advisable to handle this compound with caution. General safety measures applicable to aromatic amines should be observed, including wearing appropriate protective gear and conducting experiments in well-ventilated areas.

属性

IUPAC Name |

3-(2-phenylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNJRBKWVFPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586392 | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17399-24-5 | |

| Record name | 17399-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。